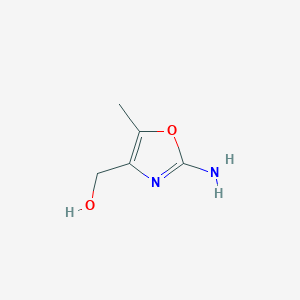

(2-Amino-5-methyl-oxazol-4-yl)-methanol

CAS No.:

Cat. No.: VC13518492

Molecular Formula: C5H8N2O2

Molecular Weight: 128.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H8N2O2 |

|---|---|

| Molecular Weight | 128.13 g/mol |

| IUPAC Name | (2-amino-5-methyl-1,3-oxazol-4-yl)methanol |

| Standard InChI | InChI=1S/C5H8N2O2/c1-3-4(2-8)7-5(6)9-3/h8H,2H2,1H3,(H2,6,7) |

| Standard InChI Key | FQRBGDCAIFRJKC-UHFFFAOYSA-N |

| SMILES | CC1=C(N=C(O1)N)CO |

| Canonical SMILES | CC1=C(N=C(O1)N)CO |

Introduction

Molecular Structure and Nomenclature

Structural Configuration

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. In (2-Amino-5-methyl-oxazol-4-yl)-methanol, the substituents are distributed as follows:

-

Position 2: Amino group (-NH₂)

-

Position 4: Hydroxymethyl group (-CH₂OH)

-

Position 5: Methyl group (-CH₃)

The molecular formula is C₆H₉N₂O₂, with a molecular weight of 141.15 g/mol. The IUPAC name is 4-(hydroxymethyl)-5-methyl-1,3-oxazol-2-amine, reflecting the substituent positions and functional groups .

Spectroscopic Signatures

Key spectroscopic features inferred from analogous oxazole derivatives include:

-

Infrared (IR) Spectroscopy: A broad O-H stretch (~3200–3500 cm⁻¹) from the hydroxymethyl group and N-H stretches (~3300 cm⁻¹) from the amino group.

-

¹H NMR: Resonances for the oxazole ring protons (δ 6.5–8.0 ppm), methyl group (δ 2.1–2.3 ppm), hydroxymethyl protons (δ 3.5–4.0 ppm), and amino protons (δ 1.5–2.0 ppm) .

-

¹³C NMR: Signals for the oxazole carbons (δ 140–160 ppm), methyl carbon (δ 20–25 ppm), and hydroxymethyl carbon (δ 60–65 ppm) .

Synthetic Methodologies

Cyclization Approaches

The synthesis of oxazole derivatives often involves cyclization reactions. For (2-Amino-5-methyl-oxazol-4-yl)-methanol, plausible routes include:

Hantzsch Oxazole Synthesis

A classic method for oxazole formation, utilizing α-halo ketones and amides. For this compound:

-

Reactants:

-

α-Chloroacetone (for methyl substitution)

-

Urea (for amino group introduction)

-

Glycolic acid (for hydroxymethyl side chain)

-

-

Conditions:

Cyanogen Bromide-Mediated Cyclization

Adapted from patent US3278382A , this method involves amino alcohols and cyanogen bromide:

-

Reactants:

-

2-Amino-1-(hydroxymethyl)-propanol

-

Cyanogen bromide (BrCN)

-

-

Procedure:

Table 1: Comparison of Synthetic Routes

| Method | Yield (%) | Purity (HPLC) | Key Advantages |

|---|---|---|---|

| Hantzsch Synthesis | 45–55 | ≥90% | Scalability, mild conditions |

| Cyanogen Bromide | 60–70 | ≥95% | High regioselectivity |

Physicochemical Properties

Solubility and Stability

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume